Eaton's Reagent

Organic Synthesis Heterocyclic Chemistry Cyclodehydration

Choose Eaton's Reagent for superior yields (avg. 85.4% vs. 71.2% with PPA) in cyclodehydrations and Friedel-Crafts acylations. Its low viscosity ensures efficient mixing and heat transfer at scale, while the simple aqueous work-up cuts purification time. The 7.7 wt% P₂O₅ formulation delivers unique mixed anhydride reactivity that cannot be replicated by generic methanesulfonic acid or PPA alone.

Molecular Formula CH4O8P2S
Molecular Weight 238.05 g/mol
CAS No. 39394-84-8
Cat. No. B1357157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEaton's Reagent
CAS39394-84-8
Molecular FormulaCH4O8P2S
Molecular Weight238.05 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.O=P(=O)OP(=O)=O
InChIInChI=1S/CH4O3S.O5P2/c1-5(2,3)4;1-6(2)5-7(3)4/h1H3,(H,2,3,4);
InChIKeyJHNLZOVBAQWGQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eaton's Reagent (CAS 39394-84-8): Procurement and Specification Guide for Laboratory and Industrial Synthesis


Eaton's Reagent (CAS 39394-84-8) is a widely used catalyst and condensing agent in organic synthesis, consisting of a precisely defined mixture of phosphorus pentoxide (P₂O₅) dissolved in methanesulfonic acid (CH₃SO₃H). The standard commercial formulation contains 7.7 wt% P₂O₅, with a typical concentration range of 7.2–8.5% as determined by NaOH titration . This reagent is recognized for its powerful dehydrating and cyclizing capabilities, which facilitate a broad spectrum of reactions including Friedel-Crafts acylations, cyclodehydrations, and various condensation reactions [1]. Its unique properties allow it to serve as a less viscous and often more effective alternative to traditional agents like polyphosphoric acid (PPA) .

Why Eaton's Reagent Cannot Be Directly Substituted with Generic Polyphosphoric Acid (PPA) or Other Acid Catalysts


Eaton's Reagent, Polyphosphoric Acid (PPA), and other strong acids like trifluoromethanesulfonic acid are not interchangeable due to fundamental differences in viscosity, solubility, and reaction mechanism. PPA's high viscosity and poor solubility often lead to poor mixing and difficult work-up, whereas Eaton's Reagent's formulation as a less viscous, mobile liquid directly addresses these limitations, enabling smoother reactions and higher yields in cyclization processes . Furthermore, the unique combination of P₂O₅ and methanesulfonic acid in Eaton's Reagent generates powerful mixed anhydride intermediates that are not formed with methanesulfonic acid alone, resulting in distinct reactivity and dehydration power that generic substitution fails to replicate [1]. Simply using methanesulfonic acid lacks the requisite dehydrating strength, while using PPA introduces significant handling and yield penalties, as evidenced by comparative studies [2].

Quantitative Evidence Guide: Verifiable Performance Advantages of Eaton's Reagent vs. Comparators


Yield Comparison: Eaton's Reagent vs. Polyphosphoric Acid (PPA) in Intramolecular Friedel-Crafts Cyclization

In the intramolecular Friedel-Crafts cyclization of malonic acid monoanilides to synthesize 4-hydroxyquinolin-2-one derivatives, Eaton's Reagent consistently provides superior yields compared to polyphosphoric acid (PPA). Across six different substrates, the average isolated yield with Eaton's Reagent was 85.4%, whereas the average yield with PPA under comparable conditions was 71.2%. This represents a substantial and verifiable 14.2 percentage point advantage in yield for Eaton's Reagent [1].

Organic Synthesis Heterocyclic Chemistry Cyclodehydration

Facile Cyclization at Milder Temperatures: Eaton's Reagent vs. Traditional Friedel-Crafts Conditions

The synthesis of fused quinolines via intramolecular Friedel-Crafts acylation using Eaton's Reagent proceeds under significantly milder conditions compared to traditional protocols. The Eaton's Reagent method is characterized by relatively low reaction temperatures, often achieving complete cyclization at room temperature or with gentle heating, whereas traditional methods frequently require more forcing conditions (e.g., prolonged heating at >100 °C) [1]. This reduction in thermal stress minimizes the formation of decomposition byproducts and simplifies product isolation [1].

Organic Synthesis Quinoline Synthesis Process Chemistry

Operational Superiority: Viscosity and Ease of Handling vs. Polyphosphoric Acid (PPA)

Eaton's Reagent is a low-viscosity, clear, mobile liquid, which contrasts sharply with the high-viscosity, syrupy, and difficult-to-handle nature of polyphosphoric acid (PPA). While specific viscosity values in centipoise (cP) are not commonly reported in primary literature, the qualitative difference is universally cited as a major advantage, enabling easier stirring, more efficient mixing, and significantly simpler transfer and work-up procedures . The improved fluidity of Eaton's Reagent leads to better heat and mass transfer, which is crucial for maintaining control during exothermic reactions and for achieving uniform product formation [1].

Laboratory Operations Process Efficiency Reagent Handling

Simplified Work-Up: Hydrolytic Quenching Advantage Over Polyphosphoric Acid (PPA)

Post-reaction work-up with Eaton's Reagent is consistently reported to be simpler and more straightforward compared to reactions using polyphosphoric acid (PPA). The hydrolysis of Eaton's Reagent with water is a rapid and controllable process, typically generating methanesulfonic acid and phosphoric acid, which are readily soluble in the aqueous phase [1]. This contrasts with PPA, whose hydrolysis can be slow and exothermic, often producing a sticky, difficult-to-filter precipitate of phosphoric acid polymers that can entrain product, thereby reducing yield and complicating purification [2]. This ease of product isolation with Eaton's Reagent contributes directly to its higher reported isolated yields in comparative studies [3].

Process Chemistry Work-up Efficiency Purification

Optimal Application Scenarios for Eaton's Reagent: From Discovery Chemistry to Process Development


High-Yield Synthesis of Heterocyclic Cores for Drug Discovery

Eaton's Reagent is the reagent of choice for medicinal chemists undertaking intramolecular Friedel-Crafts cyclizations to construct key heterocyclic scaffolds like 4-quinolones and 4-hydroxyquinolin-2-ones. The superior yields (average 85.4% vs. 71.2% for PPA) documented in direct comparisons directly support a more efficient and cost-effective route to these biologically relevant cores [1]. The mild reaction conditions also help preserve sensitive functional groups, which is critical in the early stages of drug development where structural diversity is paramount.

Scalable Cyclodehydration for Benzofuran and Quinoline Synthesis

For process chemists developing scalable routes to benzofuran or quinoline derivatives, Eaton's Reagent offers a compelling alternative to traditional methods. Its low viscosity ensures efficient mixing and heat transfer in larger vessels, a critical parameter for safety and consistency at scale . The ability to conduct reactions at ambient temperature or with mild heating, as demonstrated in the synthesis of fused quinolines, significantly reduces the energy input and operational hazards associated with high-temperature processes [2].

Efficient Polymer Synthesis with Improved Solubility and Lower Viscosity

In the field of polymer chemistry, Eaton's Reagent serves as an effective solvent and catalyst for the synthesis of high-performance polymers like poly(ether ketone)s (PEKs) and polybenzimidazoles (PBIs). Its lower viscosity and stronger solubilizing power compared to PPA enable syntheses to proceed faster and at lower temperatures, leading to polymers with higher molecular weights that are more readily soluble in organic solvents [3]. This directly impacts the processability and application potential of these advanced materials.

Streamlined Laboratory Workflow for Multi-Step Syntheses

Laboratories focused on high-throughput synthesis or where time is a critical factor benefit immensely from Eaton's Reagent's simplified work-up procedures. The straightforward aqueous quench and extraction process [4] eliminates the need for time-consuming and often capricious filtration of PPA-derived precipitates, thereby streamlining the entire synthetic workflow and reducing the total cycle time for producing target compounds. This operational efficiency is a key driver for procurement when evaluating the true cost of a reagent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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